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molecular formula C8H10N2O2 B1274921 2-(4-Hydroxyphenyl)acetohydrazide CAS No. 20277-02-5

2-(4-Hydroxyphenyl)acetohydrazide

Cat. No. B1274921
M. Wt: 166.18 g/mol
InChI Key: YJKVPKGOZNHONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037909B2

Procedure details

Neat anhydrous hydrazine 21.0 g (654 mmol) was added to a solution of p-hydroxyphenylacetic acid methyl ester 27.18 g (163.5 mmol) in MeOH (100 mL) and the mixture was heated to 50-55° C. and stirred at this temperature for 90 min (water bath). Cooled, stirred for extra 1 hour, the precipitate collected by filtration, compressed on the frit, washed with MeOH (3×10 mL) and dried on high vacuum. A second fraction was obtained by cooling the supernatants to −15° C. overnight and filtering the formed precipitate.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
27.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].C[O:4][C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1.O>CO>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:5]([NH:1][NH2:2])=[O:4])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NN
Name
Quantity
27.18 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for extra 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with MeOH (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
A second fraction was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the supernatants to −15° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtering the formed precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=CC=C(C=C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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